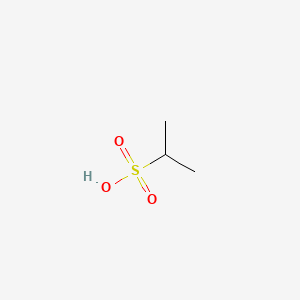

Propane-2-sulphonic acid

Description

Historical Context and Evolution of Research on Propane-2-sulphonic Acid

The study of alkanesulfonic acids, the family to which this compound belongs, has a history rooted in the development of organic sulfur chemistry. Early research in the late 19th and early 20th centuries focused on the synthesis and characterization of these compounds. An early documented synthesis of isopropylsulfonic acid involved the reaction of isopropyl iodide with an alcoholic potassium hydrosulfide (B80085) solution, followed by oxidation with nitric acid. archive.org This foundational work laid the groundwork for understanding the basic chemical properties and reactivity of such compounds.

The evolution of research on this compound and related compounds has been closely tied to advancements in analytical techniques. Early studies relied on classical methods of chemical analysis. However, the mid-20th century saw the advent of more sophisticated analytical instrumentation. The development of gas chromatography (GC) and high-performance liquid chromatography (HPLC) in the latter half of the 20th century provided more efficient and precise methods for the separation and analysis of sulfonic acids and their derivatives. researchgate.netnih.gov These chromatographic techniques, often coupled with mass spectrometry (MS), have enabled researchers to study the compound with greater accuracy and sensitivity. researchgate.net

The following table provides a brief timeline of key developments in the research of sulfonic acids, which has influenced the study of this compound.

| Decade | Key Research and Development Milestones |

| 1870s | Initial synthesis and characterization of simple alkanesulfonic acids, including isopropylsulfonic acid. archive.org |

| 1950s-1960s | Development of gas chromatography (GC) as a powerful analytical tool for separating volatile organic compounds. |

| 1970s | Emergence of high-performance liquid chromatography (HPLC) for the analysis of non-volatile compounds like sulfonic acids. |

| 1980s-Present | Widespread adoption of coupled techniques like GC-MS and HPLC-MS for the definitive identification and quantification of sulfonic acids and their derivatives. |

| 1990s-Present | Increased research into the catalytic applications of supported sulfonic acids and the synthesis of complex derivatives for various applications. nanochemres.orgresearchgate.net |

Contemporary Significance and Emerging Areas in this compound Chemistry

In the contemporary scientific landscape, this compound and its derivatives are recognized for their utility in a variety of applications. A primary area of significance is its role as a building block and intermediate in organic synthesis. ontosight.ai Its strong acidic nature and the presence of the sulfonate group make it a valuable reagent for introducing this functional group into more complex molecules, including those with pharmaceutical and specialty chemical applications. ontosight.ai

An emerging area of interest is the use of this compound in catalysis. Supported propane (B168953) sulfonic acid on silica (B1680970) has been investigated as a solid acid catalyst for the synthesis of biodiesel. researchgate.net This research highlights a move towards more environmentally friendly and reusable catalytic systems. Furthermore, derivatives of this compound are being explored for their potential biological activities. For instance, certain amide derivatives have been investigated as potential therapeutic agents, with research focusing on their role as enzyme inhibitors and receptor modulators. ontosight.ai

The table below summarizes some of the key contemporary applications and research areas for this compound and its derivatives.

| Application/Research Area | Description of Use |

| Organic Synthesis | Utilized as a fundamental building block to introduce the sulfonate group into a wide range of organic molecules. ontosight.ai |

| Catalysis | Employed as a solid acid catalyst, particularly when supported on materials like silica, for reactions such as esterification. researchgate.net |

| Pharmaceutical Research | Derivatives are synthesized and screened for potential therapeutic activities, including enzyme inhibition and receptor modulation. ontosight.ai |

| Biological Research | Used to modify proteins and other biomolecules to alter their properties for research purposes. ontosight.ai |

Overview of Key Research Paradigms Applied to this compound

The investigation of this compound relies on a range of established research paradigms, primarily centered around its synthesis, characterization, and the study of its reactivity.

Synthesis: Modern synthetic approaches for this compound and its derivatives often involve multi-step procedures. For example, the synthesis of related compounds can start from precursors like epichlorohydrin (B41342) and sodium bisulfite. researchgate.net The synthesis of more complex derivatives, such as amides, involves standard organic reactions to couple the propane-2-sulfonyl group with an amine. ontosight.ai

Characterization and Analysis: A suite of analytical techniques is employed to characterize this compound and its reaction products.

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups, such as the S=O and S-O stretching vibrations of the sulfonic acid moiety. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. spectrabase.com

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are crucial for separating this compound from reaction mixtures and for analyzing its purity. researchgate.netnih.gov Ion chromatography is also a valuable technique for the analysis of sulfonic acids.

Mass Spectrometry (MS): Often coupled with chromatography (GC-MS or LC-MS), mass spectrometry is used for the definitive identification of this compound and its derivatives by providing information on their molecular weight and fragmentation patterns. researchgate.net

The table below outlines the primary research methods used in the study of this compound.

| Research Paradigm | Key Techniques and Applications |

| Synthesis | Multi-step organic reactions, use of various starting materials and reagents to produce the target compound and its derivatives. researchgate.netontosight.ai |

| Structural Elucidation | Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS). researchgate.netresearchgate.netspectrabase.com |

| Separation and Purification | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ion Chromatography, Recrystallization. researchgate.netnih.gov |

| Reactivity Studies | Monitoring reactions using the above analytical techniques to understand the chemical behavior of the compound in various transformations. |

Structure

3D Structure

Properties

IUPAC Name |

propane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-3(2)7(4,5)6/h3H,1-2H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDXKIMMSFCCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161766 | |

| Record name | 2-Propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-48-9, 5399-58-6 | |

| Record name | 2-Propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propane-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propane-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANE-2-SULPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY79DZ5K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Propane 2 Sulphonic Acid and Its Precursors

Traditional Synthetic Pathways to Propane-2-sulphonic Acid

Historically, the synthesis of alkanesulfonic acids has been achieved through several fundamental chemical transformations. These methods, while effective, often require harsh conditions and may generate significant waste.

One primary route is the oxidation of corresponding thiols . For this compound, the precursor is propane-2-thiol (isopropyl mercaptan). nih.govchemeo.com Strong oxidizing agents, such as nitric acid, can be used to convert the thiol group to a sulfonic acid. google.com Another common method involves the reaction of alkyl halides with a sulfite (B76179) salt , followed by acidification, although this is more common for producing sodium salts directly.

A significant industrial pathway involves the reaction of olefins with sulfonating agents. The reaction of propylene (B89431) with sulfuric acid can produce isopropyl sulfate (B86663), which can be further processed. google.com Direct sulfonation of alkanes is also possible but often lacks selectivity and requires high-energy input, such as UV light, in a process known as sulfoxidation.

| Method | Precursors | Reagents | General Conditions |

| Thiol Oxidation | Propane-2-thiol | Nitric Acid, Hydrogen Peroxide | Vigorous, often requiring heat |

| Olefin Reaction | Propylene | Sulfuric Acid | Moderate temperatures and pressures google.com |

| Sulfoxidation | Propane (B168953) | Sulfur Dioxide, Oxygen | UV irradiation or radical initiator |

Novel and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally benign chemical manufacturing, new strategies for sulfonic acid synthesis have emerged. These methods prioritize sustainability, efficiency, and safety. nih.gov

Catalytic Methods for this compound Production

Catalysis offers a pathway to more selective and less energy-intensive reactions. For sulfonic acid synthesis, this includes both homogeneous and heterogeneous systems. Supported sulfonic acids, where the catalytic group is tethered to a solid support like silica (B1680970), have been developed for various organic reactions. nih.gov While not a production method for the acid itself, these materials demonstrate the stability and utility of the sulfonic acid group in catalytic applications. The development of metal-catalyzed processes for the sulfonation of halides using sulfur dioxide surrogates under aerobic conditions represents a significant advancement. rsc.org This approach could be adapted for alkyl halides, providing a more sustainable route than traditional methods.

Sustainable Synthesis Routes for this compound

Green chemistry principles are being applied to sulfonic acid production to minimize hazardous waste and energy consumption. nih.gov A notable sustainable strategy involves the use of thiourea (B124793) dioxide as a stable, easy-to-handle sulfur dioxide surrogate combined with air as a green oxidant. rsc.org This method allows for the one-step synthesis of both aryl and alkyl sulfonic acids from the corresponding halides under mild conditions, sometimes even without a transition metal catalyst. rsc.org Another approach uses acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride, which can catalyze the sulfonation of aromatic compounds under mild, aqueous conditions, a principle potentially transferable to aliphatic systems. organic-chemistry.org

| Approach | Key Features | Precursors | Reagents/Catalysts |

| SO2 Surrogate | Mild, one-step, transition-metal-free option | Alkyl Halide | Thiourea Dioxide, Air rsc.org |

| Ionic Liquid Catalysis | Mild, aqueous conditions | Aromatic/Aliphatic Hydrocarbon | Acidic Ionic Liquid organic-chemistry.org |

| Photocatalysis | Uses light energy to drive reaction | Dihydroartemisinic acid (example) | Photosensitizer (e.g., Chlorophyll), O2 nih.gov |

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, provides significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. mdpi.com The sulfonation of aromatic compounds has been successfully demonstrated in continuous-flow microreactors using sulfuric acid at elevated temperatures, achieving high yields in very short residence times. google.comresearchgate.net For instance, the production of aryl sulfonyl chlorides has been scaled up using multiple continuous stirred-tank reactors (CSTRs) coupled with a continuous filtration system. mdpi.com These principles and technologies are directly applicable to the synthesis of aliphatic sulfonic acids like this compound, offering a safer way to handle potent sulfonating agents and control exothermic reactions. chemithon.com

Enantioselective Synthesis of Chiral this compound Derivatives

This compound itself is an achiral molecule. However, it can be used to form a wide range of chiral derivatives, such as sulfonate esters and sulfonamides, where the stereocenter is located on the alcohol or amine moiety, or on the alkyl backbone itself. The synthesis of these chiral sulfur-containing compounds is of growing interest in drug discovery. nih.govnih.gov

A primary strategy for creating these molecules is through the reaction of a chiral alcohol or amine with propane-2-sulfonyl chloride. More advanced methods focus on the asymmetric synthesis of the sulfur atom itself, though this is less relevant for simple alkanesulfonates. For derivatives, catalytic enantioselective methods are the most efficient. acs.org For example, chiral N-C axially chiral sulfonamides have been synthesized via palladium-catalyzed N-allylation. nih.gov Similarly, rhodium-catalyzed asymmetric addition of boronic acids to unsaturated pyridyl sulfones has been used to create chiral sulfones with high enantioselectivity (70-92% ee). nih.govresearchgate.net

The most direct approach to chiral this compound derivatives involves using a chiral auxiliary or a chiral catalyst. The reaction of propane-2-sulfonyl chloride with a chiral alcohol in the presence of a catalyst can yield enantioenriched sulfonate esters. nih.govacs.org

| Derivative Type | Synthetic Strategy | Key Features |

| Chiral Sulfonamides | Reaction with a chiral amine | Forms a stable, chiral derivative. nih.gov |

| Chiral Sulfonate Esters | Reaction with a chiral alcohol (e.g., l-menthol) | Utilizes a chiral auxiliary; diastereomers can be separated. acs.org |

| N-C Axially Chiral Sulfonamides | Catalytic asymmetric N-allylation | Creates rotational stability and chirality. nih.gov |

| β-Substituted Sulfones | Rh-catalyzed conjugate addition | Builds chirality on the carbon backbone adjacent to the sulfone group. nih.govresearchgate.net |

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is critical for many applications of this compound, particularly for its use as a catalyst or as an ion-pairing reagent in high-performance liquid chromatography (HPLC). The purification process must remove unreacted starting materials, byproducts, and excess reagents like sulfuric acid.

Common purification methods for alkanesulfonic acids include:

Distillation: Crude alkanesulfonic acid can be purified by distillation, often under reduced pressure to prevent decomposition at high temperatures. google.comepo.org

Melt Crystallization: This technique involves forming crystals of the sulfonic acid or its hydrate (B1144303) from a melt, followed by solid-liquid separation to remove impurities that remain in the mother liquor. google.com

Ion-Exchange Chromatography: This is a highly effective method for removing ionic impurities. Cation-exchange resins can be used to remove metallic cations, while anion-exchange resins can separate out other anions, such as sulfate. google.comgoogle.comgoogle.com This is a standard procedure for producing highly pure aminoalkanesulfonic acids. google.com

Reversed-Phase Chromatography: For ionic compounds like sulfonic acids, reversed-phase chromatography can be challenging. However, by adjusting the pH of the mobile phase or adding a buffering agent to induce ion pairing, successful separation and purification can be achieved. biotage.com

Precipitation of Salts: A common strategy involves converting the crude sulfonic acid into a salt (e.g., a calcium or sodium salt). The relative insolubility of corresponding inorganic salts (like calcium sulfate) allows for their removal by filtration. google.com The purified sulfonate salt can then be recrystallized and, if needed, converted back to the free acid using a cation-exchange resin. google.com

| Technique | Principle | Impurities Removed | Grade |

| Vacuum Distillation | Separation by boiling point | Low and high boiling point impurities | Industrial to High Purity google.com |

| Melt Crystallization | Separation by crystallization from melt | Entrapped impurities, mother liquor | High Purity google.com |

| Ion-Exchange Chromatography | Separation by ionic charge | Metallic cations, sulfate and other anions | Research/HPLC Grade google.comyoutube.com |

| Salt Precipitation/Recrystallization | Differential solubility | Inorganic salts (e.g., sulfates) | Industrial to Research Grade google.com |

Reactivity, Reaction Mechanisms, and Chemical Transformations of Propane 2 Sulphonic Acid

Acid-Base Chemistry and Proton Transfer Mechanisms Involving Propane-2-sulphonic Acid

Sulfonic acids are recognized as strong acids, significantly more so than their carboxylic acid counterparts. For comparison, p-Toluenesulfonic acid and methanesulfonic acid exhibit pKa values of approximately -2.8 and -1.9, respectively, whereas benzoic acid and acetic acid have pKa values of 4.20 and 4.76. wikipedia.org This high acidity is attributed to the stability of the resulting sulfonate anion (RSO₃⁻), which is extensively resonance-stabilized. Consequently, this compound readily donates its proton in aqueous solutions and other protic solvents, establishing itself as a strong Brønsted-Lowry acid.

The proton transfer from the sulfonic acid group is a fundamental acid-base reaction. In the presence of a base, such as water, the acidic proton is transferred to the base, forming a hydronium ion and the propane-2-sulfonate (B1222871) anion.

CH₃CH(SO₃H)CH₃ + H₂O ⇌ CH₃CH(SO₃⁻)CH₃ + H₃O⁺

Theoretical studies on sulfonic acids, such as those in Nafion® membranes which contain similar functional groups, provide insight into the proton transfer mechanisms at a molecular level. researchgate.netrsc.org These mechanisms are not simple, direct transfers but are often mediated by solvent molecules, like water, which act as "proton shuttles". masterorganicchemistry.com Two potential pathways have been described: nih.gov

Pass-through mechanism: This involves the direct protonation and subsequent deprotonation of the sulfonic acid group itself.

Pass-by mechanism: This pathway involves proton transfer within an adjacent solvent complex (like a Zundel or Eigen complex) without direct protonation of the sulfonic acid group.

These proton transfer reactions are typically non-concerted, influenced by thermal energy fluctuations and the formation of various quasi-dynamic equilibria involving proton defects and transition states like -SO₃⁻ and -SO₃H₂⁺. researchgate.netrsc.org Computational studies on the interaction between sulfonic acids and amines show that the formation of either a molecular complex (with hydrogen bonding) or an ionic pair (after proton transfer) depends on the difference in proton affinity between the acid's anion and the amine. nih.gov

Nucleophilic and Electrophilic Reactions of this compound

The reactivity of this compound in nucleophilic and electrophilic reactions is multifaceted, involving both the sulfonic acid group and its conjugate base, the sulfonate anion.

As an Electrophile: The sulfonate group is an excellent leaving group due to the resonance stabilization of the resulting anion. libretexts.org This property makes the carbon atom to which it is attached (the C2 position of the propane (B168953) chain) susceptible to nucleophilic attack. In Sₙ2 reactions, a nucleophile can attack this carbon, leading to the displacement of the propane-2-sulfonate anion.

Nu⁻ + CH₃CH(SO₃R)CH₃ → Nu-CH(CH₃)₂ + RSO₃⁻ (where R is a generic substituent, and the sulfonate is the leaving group)

This behavior is fundamental in organic synthesis, where sulfonate esters (like tosylates, mesylates, and triflates) are frequently used to convert alcohols into good leaving groups for substitution and elimination reactions.

As a Nucleophile: The propane-2-sulfonate anion, as the conjugate base, possesses lone pairs of electrons on its oxygen atoms, allowing it to act as a Lewis base or a nucleophile. chemguide.co.uk While it is a weak nucleophile compared to other anions like halides or alkoxides, it can participate in nucleophilic reactions under certain conditions. However, its primary role in reactions is often as a counter-ion or a leaving group rather than as a primary nucleophile.

Redox Chemistry and Oxidation-Reduction Pathways of this compound

The redox chemistry of this compound is centered on the sulfur atom and the alkane backbone.

Oxidation: The alkane portion of this compound is generally resistant to oxidation under mild conditions. Strong oxidizing agents are required to break the C-H and C-C bonds. For instance, alkanes are typically not oxidized by reagents like potassium dichromate (K₂Cr₂O₇) in sulfuric acid under standard conditions. quora.com However, under more forceful conditions, the oxidation of sulfonic acids can proceed. The ultimate oxidation pathway for many small organic sulfur compounds involves the cleavage of the carbon-sulfur bond, leading to the formation of sulfate (B86663) (SO₄²⁻) and corresponding organic residues. researchgate.net

Reduction: Alkanesulfonic acids can be reduced, though this often requires specific reagents. For example, a system of tetrabutylammonium (B224687) iodide in trifluoroacetic anhydride (B1165640) has been shown to reduce alkanesulfonic acids to the corresponding disulfides in moderate yields. chempedia.info The direct reduction of the sulfonic acid group to a thiol is a challenging transformation.

Complexation Chemistry and Coordination Behavior of this compound with Metal Centers

The propane-2-sulfonate anion can act as a ligand in coordination chemistry, forming complexes with various metal ions. chemguide.co.uk The coordination typically occurs through one or more of the oxygen atoms of the sulfonate group. A ligand is any molecule or ion that can donate a pair of electrons to a central metal atom or ion to form a coordination complex. chemguide.co.uk

The strength and nature of this coordination depend on several factors, including the metal ion's charge, size, and electronic configuration, as well as the solvent and temperature. The stability of these complexes is quantified by their stability constants (or formation constants). wikipedia.org

Below is a table illustrating the types of complexes formed between various sulfonic acids and metal ions, which serves as a model for the potential behavior of this compound.

| Ligand | Metal Ion(s) | Complex Stoichiometry |

| p-Aminobenzenesulfonic acid | Gd(III), Tb(III), Ho(III) | 1:1, 1:2 |

| p-Sulfophthalic acid | Gd(III), Tb(III), Ho(III) | 1:1, 1:2 |

| 2-Amino-5-chlorobenzenesulfonic acid | Gd(III), Tb(III), Ho(III) | 1:1, 1:2 |

| Trifluoromethanesulfonic acid | Gd(III), Tb(III), Ho(III) | 1:1, 1:2 |

Data sourced from a study on lanthanide metal ion chelates. materialsciencejournal.org

Thermal and Photochemical Decomposition Pathways of this compound

Thermal Decomposition: Alkyl sulfonic acids generally exhibit good thermal and hydrothermal stability, particularly when compared to their aromatic counterparts. brandeis.edu Studies on sulfonic acid-based cation exchange resins show a common degradation pathway that begins with dehydration at lower temperatures, followed by the decomposition of the sulfonic acid functional groups at higher temperatures. semanticscholar.org This decomposition typically involves the cleavage of the C-S bond, liberating sulfur dioxide (SO₂) or sulfur trioxide (SO₃). semanticscholar.orgresearchgate.net

For this compound, the likely thermal decomposition pathway would involve the elimination of SO₃ to form propene, or the release of SO₂. The stability of alkyl sulfonic acids is a crucial factor in their use as catalysts in high-temperature reactions. brandeis.edu For example, silica-supported sulfonated catalysts show good stability up to 350 °C. ijmerr.com

Photochemical Decomposition: Specific studies on the photochemical decomposition of this compound are limited. However, general principles suggest that irradiation with ultraviolet light could induce cleavage of the C-S bond or reactions involving the propyl chain, potentially leading to radical intermediates. The exact products would depend on the wavelength of light and the presence of other reactive species like oxygen.

Mechanistic Studies of Reactions Catalyzed by or Involving this compound

Due to its strong acidity and non-oxidizing nature, this compound and similar alkanesulfonic acids are effective catalysts for a variety of acid-catalyzed organic reactions. wikipedia.orgnih.gov They can be used in homogeneous form or immobilized on a solid support (heterogeneous catalysis) to facilitate catalyst recovery and reuse. nih.govmdpi.com

A key application is in esterification reactions, such as the synthesis of biodiesel. For example, silica-supported propane sulfonic acid has been shown to be an excellent catalyst for the esterification of acetic acid and the preparation of biodiesel. researchgate.net

The general mechanism for acid-catalyzed reactions involves the protonation of a substrate by the sulfonic acid. This protonation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

Example: Acid-Catalyzed Esterification

Protonation of the carbonyl oxygen: The sulfonic acid protonates the carbonyl oxygen of a carboxylic acid, activating it towards nucleophilic attack.

Nucleophilic attack: An alcohol molecule attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated (often by the sulfonate anion or a solvent molecule) to regenerate the acid catalyst and yield the final ester product.

The catalytic activity of supported propane sulfonic acid increases with the degree of grafting onto the support material. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of Propane 2 Sulphonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Propane-2-sulphonic Acid and its Adducts

High-resolution NMR spectroscopy serves as a fundamental tool for the structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework and the electronic environment of its constituent atoms.

Multi-dimensional NMR Techniques Applied to this compound

While one-dimensional (1D) NMR provides essential data, multi-dimensional NMR techniques are crucial for unambiguous characterization, especially for more complex adducts or mixtures. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming connectivity. mdpi.com For this compound, an HSQC experiment would correlate the proton signals with their directly attached carbon atoms, while an HMBC spectrum would reveal longer-range couplings (2-3 bonds), for instance, between the methyl protons and the tertiary carbon atom bonded to the sulfonic acid group. These correlations are vital for confirming the isopropylsulfonic acid structure. mdpi.com Although detailed multi-dimensional NMR studies specifically on this compound are not extensively documented in publicly available literature, the application of these techniques to other sulfonated compounds demonstrates their power in establishing substitution patterns and confirming molecular structures. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Expected 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| CH₃ | ~1.3 | ~16 | C-2 (CH) |

| CH | ~3.2 | ~55 | C-1, C-3 (CH₃) |

| SO₃H | Variable (acidic proton) | - | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Solid-State NMR Characterization of this compound Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form, providing insights that are not accessible through solution-state NMR. nih.govnih.gov For this compound, ssNMR could be used to characterize its crystalline forms, study polymorphism, and investigate intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group. koreascience.krresearchgate.net

Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain high-resolution spectra from solid samples. rsc.orgethz.ch By using ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), one can enhance the signal of the carbon atoms. In situ ssNMR studies could also reveal the dynamics of proton exchange within the hydrogen-bonded network of the sulfonic acid groups, particularly in hydrated or anhydrous forms. koreascience.kr While specific ssNMR studies on this compound are sparse, research on other sulfonic acid-functionalized materials shows that ssNMR can distinguish between protons in different environments, such as those in the sulfonic acid group (SO₃H), water molecules, and silanol (B1196071) groups (in functionalized silica), and monitor their exchange at different temperatures. koreascience.kr

Advanced Mass Spectrometry Techniques for this compound Analysis

Mass spectrometry provides critical information on the molecular weight and elemental composition of this compound and offers deep insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry and Fragmentation Analysis of this compound

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₃H₈O₃S). nih.gov The exact mass is a key identifier for the compound.

Tandem mass spectrometry (MS/MS) experiments, often performed on ions isolated in the mass spectrometer, induce fragmentation of the parent molecule, yielding structurally informative fragment ions. In negative ion mode using electrospray ionization (ESI), this compound is detected as the deprotonated molecule, [M-H]⁻, at a precursor m/z of 123.0113. nih.gov Collision-induced dissociation (CID) of this ion leads to characteristic fragmentation patterns. A prominent fragment observed is the sulfite (B76179) radical anion ([SO₃]⁻•) at m/z 79.95, which is a hallmark of sulfonic acids. nih.gov The loss of the SO₃ group is a common fragmentation pathway for organosulfonates.

Table 2: Experimental High-Resolution MS/MS Fragmentation Data for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Formula of Precursor Ion | Fragment Ion (m/z) | Putative Fragment Ion Formula/Structure |

|---|---|---|---|

| 123.0113 | [C₃H₇O₃S]⁻ | 79.95809 | [SO₃]⁻• (Sulfite radical anion) |

Data sourced from PubChem LC-MS record MSBNK-RIKEN-PR308955. nih.gov

This fragmentation pattern, showing the cleavage of the C-S bond, confirms the presence of the sulfonic acid moiety attached to a propyl fragment.

Ion Mobility Spectrometry-Mass Spectrometry of this compound

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. nih.govmdpi.com This technique provides an additional dimension of separation, which can resolve isomeric and isobaric compounds. For this compound, IMS-MS could be used to obtain its collision cross-section (CCS), a physicochemical property related to its three-dimensional structure in the gas phase. mdpi.com

While specific IMS-MS studies on this compound are not widely reported, the technique is broadly applied in the analysis of small molecules. mdpi.com It would be particularly useful in analyzing complex mixtures containing this compound, helping to separate it from other isomers like propane-1-sulphonic acid or other structurally similar compounds, thereby increasing the confidence of identification. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and information on functional groups and intermolecular interactions.

For this compound, the FT-IR spectrum would be dominated by strong absorptions corresponding to the sulfonic acid group. Key expected vibrational modes include:

O-H stretching: A very broad and strong absorption in the region of 3000-2500 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group in the sulfonic acid.

S=O asymmetric and symmetric stretching: Strong bands typically found around 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively.

S-O stretching: A band in the 700-600 cm⁻¹ region.

C-H stretching and bending: Absorptions from the isopropyl group would appear around 2975-2845 cm⁻¹ (stretching) and 1470-1365 cm⁻¹ (bending). docbrown.info

The IR spectrum of the sodium salt of 2-propanesulfonic acid shows the characteristic strong S=O stretching vibrations. nist.gov

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. Raman spectra of sulfonated compounds show characteristic bands for the S-O bond around 1042 cm⁻¹. researchgate.net Changes in the position and shape of the S=O and O-H stretching bands in different solvents or physical states can provide detailed information about the extent and nature of hydrogen bonding and other intermolecular interactions.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H stretch (H-bonded) | 3000-2500 (broad) | FT-IR |

| C-H stretch (alkyl) | 2975-2845 | FT-IR, Raman |

| S=O asymmetric stretch | 1250-1120 | FT-IR, Raman |

| S=O symmetric stretch | 1080-1030 | FT-IR, Raman |

| C-H bend (alkyl) | 1470-1365 | FT-IR |

X-ray Crystallography and Electron Diffraction Studies of this compound and its Salts/Co-crystals

One such study involves the characterization of an ionic liquid formed by the neutralization of 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS), a derivative of propane (B168953) sulfonic acid, with pyridine. researchgate.net The resulting salt, AMPS-pyridine, was analyzed using powder X-ray diffraction to confirm its structural properties. The XRD pattern of the AMPS-pyridine salt shows characteristic diffraction peaks indicating a crystalline or semi-crystalline structure. researchgate.net

The prominent diffraction peaks observed in the study are summarized in the table below.

| Diffraction Angle (2Θ) |

| 11.80° |

| 18.79° |

| 20.48° |

The data in this table is based on the X-ray diffraction analysis of the AMPS-pyridine salt, a derivative of this compound. researchgate.net

These peaks are crucial for identifying the specific crystalline form of the salt and serve as a fingerprint for its solid-state structure. Such studies, even on derivatives, are vital for understanding how the this compound moiety influences the crystal lattice of more complex molecules.

Chiroptical Spectroscopy (CD, ORD) of Chiral this compound Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers.

This compound itself is not chiral. However, derivatives can be synthesized to contain one or more chiral centers. The study of such chiral derivatives using CD and ORD spectroscopy would be invaluable for assigning their absolute stereochemistry and understanding their conformational preferences in solution. For instance, the introduction of a chiral center, such as by substitution on the propane backbone, would render the molecule optically active and thus amenable to analysis by these methods.

Despite the utility of these techniques, a review of the available scientific literature did not yield specific experimental CD or ORD data for chiral derivatives of this compound. While the principles of chiroptical spectroscopy are well-established and widely applied to various classes of chiral compounds, including other types of sulfonic acids, dedicated studies on chiral derivatives of this compound are not documented in the surveyed sources. Therefore, no data tables of specific rotations or molar ellipticities can be presented at this time. Future research in this area would be necessary to fill this gap and explore the chiroptical properties of this class of compounds.

Theoretical and Computational Chemistry Investigations of Propane 2 Sulphonic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics of Propane-2-sulphonic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of this compound at the atomic level.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT studies on this compound would typically involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties. Functionals such as B3LYP, combined with basis sets like 6-311+G(d,p), are commonly employed for such calculations on organic molecules containing sulfur. aljest.net

These studies would yield critical data on the molecule's electronic landscape, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is an indicator of chemical reactivity. The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, highlighting the acidic nature of the sulfonic acid proton and the nucleophilic character of the oxygen atoms.

Illustrative DFT Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -n Hartrees | Thermodynamic stability |

| HOMO Energy | -8.5 eV | Ionization potential, electron-donating ability |

| LUMO Energy | -0.5 eV | Electron affinity, electron-accepting ability |

| HOMO-LUMO Gap | 8.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Polarity and intermolecular interactions |

Ab Initio Methods Applied to this compound Molecular Properties

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to benchmark DFT results. cnr.it For a molecule like this compound, MP2 calculations with a suitable basis set would offer more accurate predictions of its geometry, vibrational frequencies, and thermochemical properties such as enthalpy of formation and Gibbs free energy. While computationally more intensive than DFT, these methods are valuable for obtaining highly reliable data on smaller molecules.

Molecular Dynamics (MD) Simulations of this compound in Solvents and Interfaces

Molecular dynamics simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent or at an interface. researchgate.net For this compound, MD simulations would typically be performed using a classical force field, such as AMBER or COMPASS, to model the interatomic interactions.

A simulation box would be constructed with a single or multiple this compound molecules solvated in a chosen solvent, most commonly water, to study its hydration shell and interactions with the solvent molecules. Analysis of the simulation trajectories would provide insights into the radial distribution functions between the sulfonate group and water molecules, the diffusion coefficient of the acid in the solvent, and the dynamics of hydrogen bonding. tandfonline.com Such simulations are crucial for understanding the behavior of this compound in aqueous environments, which is relevant to its potential applications.

Computational Prediction of Reactivity and Reaction Pathways for this compound

Computational methods can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. DFT calculations can be used to model the transition states of reactions, such as its deprotonation in a solvent or its role as an acid catalyst. The activation energies calculated from the potential energy surface can provide quantitative measures of reaction rates.

For instance, the acidity of this compound could be computationally estimated by calculating the Gibbs free energy change for its dissociation in water. Furthermore, its reactivity as a potential catalyst in reactions like esterification or etherification could be explored by modeling the reaction mechanism involving the substrate and the sulfonic acid. ucsb.edu

In Silico Design and Screening of Novel this compound-Based Materials

While specific studies on this compound are scarce, the principles of in silico design can be applied to explore its potential use in novel materials. For example, this compound could be computationally grafted onto the surface of materials like silica (B1680970) or polymers to design new solid acid catalysts. mdpi.comrsc.org

Computational screening could then be used to evaluate the catalytic activity of these hypothetical materials for various chemical transformations. By calculating properties such as the binding energy of reactants to the catalytic site and the energy barriers for the reaction steps, researchers can identify promising candidates for experimental synthesis and testing. This approach accelerates the discovery of new functional materials by focusing laboratory efforts on the most promising candidates.

Conformational Analysis and Tautomerism Studies of this compound using Computational Methods

The isopropyl group in this compound allows for conformational flexibility due to rotation around the C-S bond. Computational methods, including both quantum mechanics and molecular mechanics, can be used to perform a systematic conformational analysis to identify the stable conformers and to determine their relative energies. mdpi.com This would involve scanning the potential energy surface by rotating the dihedral angles associated with the isopropyl and sulfonyl groups.

Tautomerism is another important aspect to consider for sulfonic acids, although the sulfonate form is generally dominant. Computational studies can investigate the relative stability of different tautomers, such as the one involving a P=S double bond and hydroxyl groups. researchgate.netresearchgate.net By calculating the energies of the different tautomeric forms and the energy barriers for their interconversion, the likelihood of observing minor tautomers can be assessed.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Applications of Propane 2 Sulphonic Acid in Materials Science and Industrial Processes

Propane-2-sulphonic Acid as a Catalyst or Co-catalyst in Organic Synthesis

The application of sulfonic acids as strong acid catalysts in organic synthesis is a well-established principle. However, based on available scientific literature, there is limited specific information detailing the use of this compound as a primary catalyst or co-catalyst in organic reactions. While related compounds, such as silica-supported propane-1-sulfonic acid, have been investigated for catalytic activities in processes like biodiesel synthesis, direct evidence for the catalytic role of the propane-2 isomer is not extensively documented.

Role of this compound in Polymer Chemistry and Polymerization Processes

There is no significant evidence in the reviewed literature to suggest that this compound is used as a monomer or plays a direct role in polymerization processes. Its applications are distinct from more complex, polymerizable monomers that may contain a sulfonic acid group, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS).

This compound as a Component in Functional Materials

The integration of this compound into functional materials is not widely reported in scientific literature. The following subsections address specific areas of application.

Strong acid cation-exchange resins typically incorporate sulfonic acid groups, often based on sulfonated polystyrene. While this compound contains the requisite functional group, its specific use in the synthesis or functionalization of commercial ion-exchange resins and membranes is not well-documented in the available literature.

While various sulfonic acids, particularly perfluorinated sulfonic acids, are critical components in electrolyte systems for applications like fuel cells, there is a lack of specific data supporting the utilization of this compound for these purposes. Research in this area has focused on other fluorinated and non-fluorinated sulfonic acids as potential electrolytes for propane-air fuel cells dtic.mil.

The use of molecules containing propyl sulfonic acid groups for the hydrophilic modification of surfaces has been reported. For instance, a related isomer, 3-(trihydroxysilyl) propyl-1-propane-sulfonic acid, has been used to functionalize nanoparticles to enhance their dispersion in polymer matrices mdpi.com. However, specific studies detailing the use of this compound for surface modification or in coating technologies are not prominently featured in the literature.

This compound as a Reagent or Solvent in Chemical Reactions

The most clearly defined application of this compound is in the field of analytical chemistry, specifically in its salt form as an ion-pairing reagent. The sodium salt of this compound is employed in High-Performance Liquid Chromatography (HPLC) analyses chemicalworlds.comlobachemie.comcdhfinechemical.com.

In ion-pair chromatography, a form of reverse-phase HPLC, an ionic compound is added to the mobile phase to promote the retention of ionic analytes on the non-polar stationary phase. Sodium propane-2-sulfonate (B1222871) serves as a cationic, or basic, ion-pair reagent. It forms a neutral ion pair with cationic analytes, allowing them to interact with the hydrophobic stationary phase and enabling their separation and analysis. This application leverages the compound's solubility and ionic character to achieve reliable and reproducible chromatographic results chemicalworlds.com.

Table 1: Properties of Sodium Propane-2-sulfonate as an HPLC Reagent

| Property | Value | Source |

|---|---|---|

| CAS Number | 5399-58-6 | lobachemie.com |

| Molecular Formula | (CH₃)₂CHSO₃Na·H₂O | lobachemie.com |

| Purity | Min. 99.0% | cdhfinechemical.com |

| Application | Ion-Pair Reagent for HPLC | chemicalworlds.comlobachemie.com |

| Appearance | White Crystalline Powder | chemicalworlds.com |

| Solubility | Soluble in water | chemicalworlds.com |

Industrial Synthesis and Process Optimization Involving this compound

The industrial production of this compound is primarily achieved through the oxidation of its corresponding thiol, 2-propanethiol (B166235). While other general methods for alkanesulfonic acid synthesis exist, such as sulfoxidation of alkanes and the addition of bisulfite to alkenes, the oxidation of 2-propanethiol is a well-documented route. wikipedia.org Process optimization focuses on maximizing yield and purity while minimizing reaction times and the formation of by-products through careful control of reaction conditions and catalyst selection.

A significant industrial synthesis method involves the oxidation of 2-propanethiol in the presence of a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), and a halogen or hydrogen halide catalyst. google.com This process is typically conducted at elevated temperatures. The water present in the reaction mixture acts as a moderator, helping to control the reaction and inhibit the degradation of the sulfoxide reactant. google.com

The reaction can be represented as follows:

CH₃CH(SH)CH₃ + Oxidizing Agent → CH₃CH(SO₃H)CH₃

Key parameters that are subject to optimization include the choice of catalyst, reaction temperature, reactant concentrations, and reaction duration. For instance, studies have explored the efficacy of different catalyst systems, such as hydrogen bromide (HBr) and a combination of hydrochloric acid (HCl) and iodine (I₂). google.com Research has shown that the choice of catalyst can significantly impact the reaction's efficiency, with HBr catalysis sometimes demonstrating better performance than mixed HCl-I₂ systems for this specific conversion. google.com

Process optimization also involves managing the formation of by-products, such as sodium sulfate (B86663) (Na₂SO₄), which can affect the purity of the final product. google.com Purification of the crude propane-2-sulfonate often involves recrystallization from a suitable solvent, like alcohol, to separate the desired product from inorganic salts and other impurities. google.com The final product is typically isolated as a sodium salt, which is stable and does not melt at high temperatures. google.com

Below is a data table summarizing findings from research on the synthesis of propane-2-sulfonic acid via the oxidation of 2-propanethiol, illustrating the impact of different catalysts on yield and reaction time.

| Catalyst System | Reactant Concentration (2-Propanethiol) | Temperature | Reaction Time | Product Yield (Crude Sodium Salt) | By-product (Na₂SO₄) Yield |

| HBr | 1.69 M | 110°C | - | - | - |

| HCl - I₂ | 1.69 M | 110°C | 20 hours | 44% | 45% |

Data sourced from patent literature describing the oxidation of 2-propanethiol. The yield for the HBr catalyzed reaction was not explicitly provided for the propane-2-sulfonate but was stated as 89% for the analogous 1-butanesulfonate under similar conditions. google.com

Further optimization of this industrial process would involve a detailed study of the interplay between catalyst concentration, temperature, and pressure to maximize the yield and purity of this compound while ensuring the economic viability and environmental sustainability of the manufacturing process. This includes the efficient removal and potential recycling of the solvent and catalyst, as well as the effective management of any waste streams.

Synthesis and Characterization of Propane 2 Sulphonic Acid Derivatives and Analogues

Systematic Synthesis of Esters, Amides, and Salts of Propane-2-sulphonic Acid

The synthesis of derivatives of this compound, such as its esters, amides, and salts, typically proceeds through standard transformations of the sulfonic acid functional group. The primary precursor for many of these syntheses is the corresponding sulfonyl chloride, which can be prepared from the sulfonic acid itself.

Esters of this compound are commonly synthesized by the reaction of propane-2-sulfonyl chloride with an appropriate alcohol in the presence of a base to neutralize the hydrogen chloride byproduct. This is a versatile method allowing for the introduction of a wide variety of alkoxy groups.

An alternative pathway for esterification involves the direct reaction of the free sulfonic acid with an ester of a strong acid, such as dimethyl sulfate (B86663), or with an ester of phosphoric acid. google.com This method avoids the need to first prepare the sulfonyl chloride. google.com

Table 1: General Conditions for the Synthesis of this compound Esters

| Starting Material | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Propane-2-sulfonyl chloride | Alcohol (R-OH) | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine) | Propane-2-sulfonate (B1222871) ester (R-O-SO₂-CH(CH₃)₂) |

| This compound | Dimethyl sulfate | Heating under reflux | Methyl propane-2-sulfonate |

Salts of this compound are readily formed through standard acid-base neutralization reactions. Reacting the sulfonic acid with an appropriate inorganic base (e.g., sodium hydroxide, potassium carbonate) or an organic base (e.g., a tertiary amine) in a suitable solvent yields the corresponding salt. For instance, the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt is achieved by neutralization with aqueous sodium hydroxide. google.com This method is straightforward and generally provides high yields of the desired salt.

Fluorinated and Halogenated Analogues of this compound

The synthesis of fluorinated and halogenated analogues of this compound involves the introduction of halogen atoms onto the propyl backbone. These analogues are of interest due to the significant changes in physicochemical properties, such as acidity and lipophilicity, that halogens impart.

The general synthesis route for fluorinated sulphonic acids often begins with the hydrolysis of a corresponding fluorinated sulphonyl fluoride (B91410). google.comepo.org This hydrolysis is frequently carried out in the presence of a tertiary amine. google.com The resulting mixture can then be treated to isolate the desired fluorinated sulfonic acid. google.com For example, basic hydrolysis of compounds like 1,1,2,2-tetrafluoro-2-(polyfluoroalkoxy)ethanesulfonyl fluorides leads to new polyfluoroalkanesulfonic acids. researchgate.net

Methods for introducing halogens onto an alkane backbone, which could then be converted to a sulfonic acid, include photochemical chlorination or bromination. The regioselectivity of this reaction would need to be controlled to favor substitution at the desired position on the propane (B168953) chain.

Table 2: Synthetic Approaches to Halogenated Propane-2-sulphonic Acids

| Approach | Description | Key Intermediates |

|---|---|---|

| Hydrolysis of Halogenated Precursors | Hydrolysis of a pre-halogenated sulfonyl fluoride to yield the corresponding sulfonic acid. | Halogenated propane-2-sulfonyl fluoride |

| Halogenation of Propane Derivatives | Free-radical halogenation of a suitable propane derivative, followed by introduction of the sulfonic acid group. | Halogenated propane |

Heterocyclic Derivatives Incorporating this compound Moieties

Incorporating the this compound moiety into heterocyclic systems can be achieved through several synthetic strategies. These derivatives combine the properties of the sulfonic acid group with the diverse chemical and biological activities of heterocyclic rings.

One common approach is the direct sulfonation of a pre-formed heterocyclic ring. However, this method can sometimes lack regioselectivity and may not be suitable for all heterocyclic systems. A more controlled method involves the reaction of a heterocyclic nucleophile with a reagent containing the propane-2-sulfonyl group, such as propane-2-sulfonyl chloride.

Alternatively, the heterocyclic ring can be constructed from a starting material that already bears the this compound group or a precursor. For example, a key building block containing the desired sulfonic acid moiety could be elaborated through cyclization reactions to form the final heterocyclic product. Research has shown the successful synthesis of heterocyclic sulfonates, such as oxindoles and quinolinones, through radical sulfonation reactions, demonstrating the feasibility of integrating sulfonic acid groups into complex cyclic structures. researchgate.net

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is heavily influenced by their molecular structure. The strongly electron-withdrawing nature of the sulfonyl group is a dominant factor, affecting both the sulfonic acid center and the attached propane group.

Acidity: this compound is a strong acid due to the resonance stabilization of the sulfonate conjugate base. nih.govebi.ac.uk The introduction of electron-withdrawing substituents, such as halogens, on the propane backbone further increases the acidity by inductively stabilizing the sulfonate anion.

Leaving Group Ability: The propane-2-sulfonate anion is an excellent leaving group in nucleophilic substitution reactions. This property is exploited in the use of propane-2-sulfonyl chloride as a reagent to convert alcohols into sulfonates, which are then readily displaced by nucleophiles.

Reactivity of Derivatives:

Esters: The reactivity of sulfonate esters towards nucleophilic attack at the carbon of the alkoxy group is high, making them useful alkylating agents. The stability and reactivity can be tuned by the nature of the alcohol component.

Amides (Sulfonamides): The N-H proton of unsubstituted or monosubstituted sulfonamides is acidic and can be removed by a base. The resulting anion can participate in various chemical transformations. The stability of the S-N bond is generally high.

Steric Effects: The isopropyl group of this compound introduces moderate steric bulk around the sulfonyl group, which can influence the rate of reactions at the sulfur atom compared to less hindered alkanesulfonic acids like methanesulfonic acid.

Supramolecular Chemistry Involving this compound Derivatives

The distinct polarity and hydrogen-bonding capabilities of the this compound group and its derivatives make them valuable components in supramolecular chemistry. These non-covalent interactions drive the self-assembly of molecules into well-defined, higher-order structures.

Hydrogen Bonding: The sulfonic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from the sulfonyl oxygens). This allows for the formation of extensive hydrogen-bonding networks, leading to the creation of crystalline solids, liquid crystals, or gels.

Ionic Interactions: Salts of this compound possess an anionic sulfonate head group and a cation. In aqueous solutions, these can act as surfactants or hydrotropes, forming micelles or other aggregates above a critical concentration. The hydrophilic nature of the sulfonate group is a key driver for this behavior. wikipedia.orgatamanchemicals.com

Host-Guest Chemistry: The sulfonate group can serve as a recognition site for cationic or polar guest molecules through electrostatic interactions and hydrogen bonding. This allows derivatives of this compound to be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create receptors for specific substrates.

Polymer Chemistry: When incorporated as a monomer into polymers, such as in 2-acrylamido-2-methylpropane sulfonic acid (AMPS), the sulfonic acid group imparts significant hydrophilicity and anionic character to the polymer chain. wikipedia.orgatamanchemicals.com This influences the polymer's conformation in solution and its ability to interact with surfaces, cations, and other polymers, which is crucial in applications like superabsorbents, dispersants, and rheology modifiers. wikipedia.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propane-2-sulfonyl chloride |

| Dimethyl sulfate |

| Methyl propane-2-sulfonate |

| 2-Methyl-2-propene-1-sulfonic acid, sodium salt |

| 1,1,2,2-tetrafluoro-2-(polyfluoroalkoxy)ethanesulfonyl fluoride |

| Methanesulfonic acid |

Environmental Chemistry and Degradation Pathways of Propane 2 Sulphonic Acid

Abiotic Degradation of Propane-2-sulphonic Acid in Environmental Matrices

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For this compound, this primarily includes reactions driven by light (photolysis), water (hydrolysis), and highly reactive chemical species generated in advanced oxidation processes.

Photolytic degradation can occur through two primary mechanisms: direct and indirect photolysis. Direct photolysis involves the absorption of solar radiation by the chemical itself, leading to its breakdown. This compound, as a simple saturated alkanesulfonate, does not possess chromophores that absorb light in the environmentally relevant solar spectrum (>290 nm). Therefore, direct photolysis is not expected to be a significant degradation pathway.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound is largely dictated by the strength of its carbon-sulfur (C–S) bond. In alkanesulfonic acids, the C–S single bond is exceptionally stable and resistant to cleavage by water under typical environmental pH (5-9) and temperature conditions.

Studies on a range of sulfonic acid compounds have demonstrated that while aromatic sulfonic acids can degrade under harsh hydrothermal conditions, the C–S bond in alkyl sulfonic acid linkages is negligibly susceptible to hydrolysis researchgate.net. Most sulfonate esters are stable under moderately acidic conditions nih.gov. Therefore, this compound is considered hydrolytically stable, and this pathway does not contribute significantly to its environmental degradation. Its persistence in dark, aqueous environments would be high in the absence of microbial activity.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater by generating highly reactive hydroxyl radicals (•OH) in situ wikipedia.orgmembranechemicals.comalmawatech.com. These processes are particularly effective for degrading recalcitrant compounds like this compound that are resistant to other treatments. The non-selective nature of hydroxyl radicals allows them to oxidize virtually any organic compound, often leading to complete mineralization into carbon dioxide, water, and inorganic ions (sulfate in this case) wikipedia.orgmembranechemicals.com.

Several AOPs could be applied for the remediation of water contaminated with this compound. The degradation mechanism across these technologies is similar: the generation of •OH radicals which then attack the organic molecule. For this compound, this would involve hydrogen abstraction followed by oxidative cleavage of the C-S bond. While specific efficiency data for this compound is limited, the effectiveness of AOPs on other sulfonated pollutants is well-documented nih.govrsc.org.

Table 1: Common Advanced Oxidation Processes (AOPs) for Water Remediation

| Process | Primary Reagents | Mechanism of •OH Generation | Key Features |

|---|---|---|---|

| Ozonation (at high pH) | Ozone (O₃), Hydroxide ions (OH⁻) | Ozone decomposes in alkaline water to form hydroxyl radicals wikipedia.orgalmawatech.com. | Effective but can be pH-dependent. |

| Ozone/Peroxide (Peroxone) | Ozone (O₃), Hydrogen Peroxide (H₂O₂) | H₂O₂ reacts with O₃ to accelerate the formation of •OH radicals spartanwatertreatment.com. | Offers higher radical yield than ozone alone. |

| UV/Hydrogen Peroxide | UV Light, Hydrogen Peroxide (H₂O₂) | UV photolysis of H₂O₂ cleaves the O-O bond to form two •OH radicals wikipedia.orgalmawatech.com. | No sludge production; effective for various contaminants. |

| UV/Ozone | UV Light, Ozone (O₃) | UV photolysis of aqueous ozone produces H₂O₂ which then reacts with more ozone or is photolyzed itself to form •OH radicals spartanwatertreatment.com. | Synergistic effect enhances degradation rates. |

| Fenton Reaction | Ferrous Iron (Fe²⁺), Hydrogen Peroxide (H₂O₂) | Fe²⁺ catalyzes the decomposition of H₂O₂ to form •OH radicals and Fe³⁺ almawatech.com. | Cost-effective and rapid; requires acidic pH (typically 2.5-4.5). |

Biodegradation of this compound in Aquatic and Soil Systems

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical pathway for the environmental degradation of many organic pollutants. For this compound, biodegradation relies on the ability of microbes to cleave the stable carbon-sulfur bond.

The microbial degradation of alkanesulfonates is well-documented and typically occurs under aerobic conditions. Bacteria have evolved specific enzymatic pathways to utilize these compounds as a source of carbon and energy or as a source of sulfur when inorganic sulfate (B86663) is scarce d-nb.infooup.com.

The key step in the biodegradation of this compound is the enzymatic cleavage of the C–S bond, a process known as desulfonation. For short-chain aliphatic sulfonates, this is often initiated by a class of enzymes called alkanesulfonate monooxygenases nih.gov.

A plausible aerobic degradation pathway for this compound is as follows:

Desulfonation: A monooxygenase enzyme attacks the carbon atom attached to the sulfonate group. This reaction incorporates one atom of molecular oxygen (O₂) into the substrate, forming an unstable intermediate that spontaneously eliminates sulfite (B76179) (SO₃²⁻).

Formation of Alcohol and Sulfite: The desulfonation of this compound yields isopropanol and sulfite .

Oxidation of Metabolites: The sulfite is rapidly oxidized to sulfate (SO₄²⁻) by sulfite oxidase enzymes. Isopropanol is a simple alcohol that is readily biodegradable by a wide range of microorganisms, typically being oxidized first to acetone and then further metabolized through central metabolic pathways to carbon dioxide and water.

Under sulfate-limiting conditions, specific enzyme systems, such as the alkanesulfonate monooxygenase system (coded by ssu genes), are induced to scavenge sulfur from organosulfonates nih.gov.

Table 2: Key Enzymes in the Biodegradation of Alkanesulfonates

| Enzyme System | Function | Typical Substrates | Products | Cellular Role |

|---|---|---|---|---|

| Alkanesulfonate Monooxygenase | Catalyzes the oxygenolytic cleavage of the C-S bond in aliphatic sulfonates nih.gov. | Short to long-chain alkanesulfonates. | Corresponding aldehyde/ketone + Sulfite. | Sulfur acquisition (sulfate starvation) or Carbon source utilization. |

| Taurine (B1682933) Dioxygenase | Specifically acts on taurine (2-aminoethanesulfonate) to release sulfite nih.gov. | Taurine. | Aminoacetaldehyde + Sulfite. | Sulfur acquisition. |

| Sulfite Oxidase/Dehydrogenase | Oxidizes the released sulfite to sulfate. | Sulfite (SO₃²⁻). | Sulfate (SO₄²⁻). | Detoxification and energy generation. |

The rate and extent of this compound biodegradation in the environment are influenced by several physicochemical and biological factors.

Presence of Adapted Microorganisms: The primary requirement is the presence of microbial populations possessing the necessary desulfonation enzymes. Environments with a history of exposure to sulfonated compounds may harbor more efficient degrading communities nih.gov.

Oxygen Availability: Aerobic conditions are generally required for the initial monooxygenase-catalyzed attack on the alkanesulfonate hibiscuspublisher.com. While some anaerobic desulfonation has been observed for other sulfonates, it is typically a much slower process acs.org.

Sulfur Availability: The biodegradation pathway can be regulated by the availability of inorganic sulfate. Under sulfate-starved conditions, bacteria may induce the ssu operon to utilize this compound as a sulfur source d-nb.infonih.gov. If it is being used as a carbon source, the process may be regulated differently.

Temperature and pH: Like most microbial processes, biodegradation is sensitive to temperature and pH. Optimal degradation generally occurs under mesophilic temperatures (20-35°C) and near-neutral pH conditions (pH 6-8) that are favorable for bacterial growth researchgate.net.

Concentration of the Compound: While low concentrations of this compound can serve as a substrate, high concentrations may exert toxic effects on microbial communities, potentially inhibiting the degradation process nih.govresearchgate.net.

Presence of Co-substrates: The presence of more easily degradable carbon sources might lead to microbes preferentially consuming those substrates, a phenomenon known as catabolite repression. Conversely, some bacteria may only degrade the compound via co-metabolism, where the necessary enzymes are induced by a primary growth substrate researchgate.net.

Environmental Fate Modeling and Transport Studies of this compound

Direct environmental fate modeling and specific transport studies for this compound are not extensively documented in publicly available scientific literature. The environmental behavior of this compound is therefore largely inferred from its fundamental physicochemical properties and by analogy with structurally similar short-chain alkanesulfonic acids, such as methanesulfonic acid (MSA) and ethanesulfonic acid.

Environmental fate models, such as multimedia fugacity models (e.g., as implemented in EPI Suite™), are computational tools used to predict how a chemical will partition between different environmental compartments—air, water, soil, and sediment. chemsafetypro.comepa.govmdpi.com These models require specific input parameters related to the chemical's properties. While experimental data for this compound is scarce, its behavior can be predicted qualitatively.

Table 1: Key Physicochemical Properties for Environmental Fate Modeling of this compound

| Property | Value / Predicted Behavior | Implication for Environmental Fate & Transport |

|---|---|---|

| Molecular Formula | C₃H₈O₃S nih.gov | Provides basic information for property estimation. |

| Molecular Weight | 124.16 g/mol nih.gov | Influences diffusion and transport rates. |

| Vapor Pressure | Predicted to be very low | Low volatility; unlikely to partition significantly into the atmosphere. Transport is expected to be dominated by aqueous and soil pathways. |

| Water Solubility | Predicted to be high | High mobility in aqueous systems (rivers, lakes, groundwater). Facilitates transport away from the point of release via water. |

| Octanol-Water Partition Coefficient (Kow) | Predicted to be low | Low potential for bioaccumulation in organisms. The compound is hydrophilic. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Predicted to be very low | Weak adsorption to soil and sediment organic matter, leading to very high mobility in soil and potential for leaching into groundwater. nih.gov |

| Dissociation Constant (pKa) | Predicted to be very low (strong acid) | Exists almost entirely in its anionic sulfonate form at typical environmental pH values, which limits sorption to negatively charged soil particles and organic matter. nih.gov |

Predicted Environmental Transport

Based on its structure as a short-chain alkanesulfonic acid, the environmental transport of this compound is expected to be governed by its high polarity and water solubility.